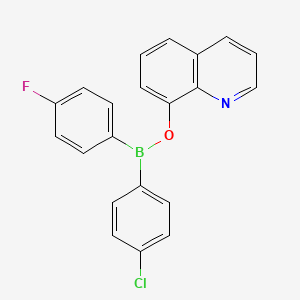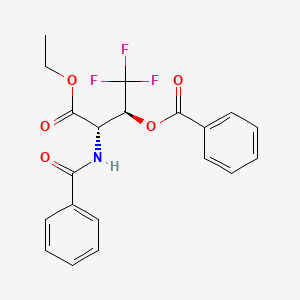
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamido Group: This step involves the reaction of an appropriate amine with benzoyl chloride under basic conditions to form the benzamido group.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Formation of the Oxobutan-2-yl Group: This step involves the formation of the oxobutan-2-yl group through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to enhance efficiency and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or ethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share similar stereochemistry and functional groups but differ in their alkyl substituents.
(2S,3S)-2,3-Butanediol: This compound has similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is unique due to its combination of benzamido, ethoxy, and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H18F3NO5 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
[(2S,3S)-3-benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl] benzoate |
InChI |
InChI=1S/C20H18F3NO5/c1-2-28-19(27)15(24-17(25)13-9-5-3-6-10-13)16(20(21,22)23)29-18(26)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,24,25)/t15-,16-/m0/s1 |
Clave InChI |
WIZQEFALAQYQDL-HOTGVXAUSA-N |
SMILES isomérico |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C(C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


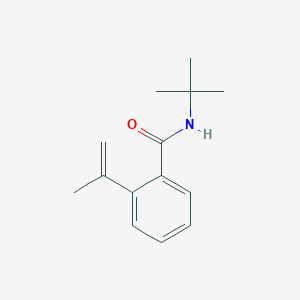

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
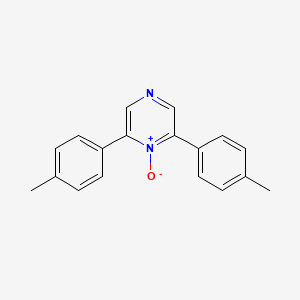
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
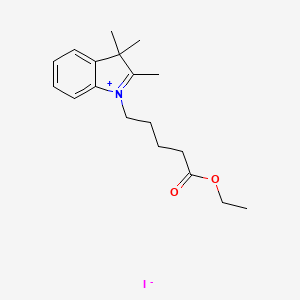

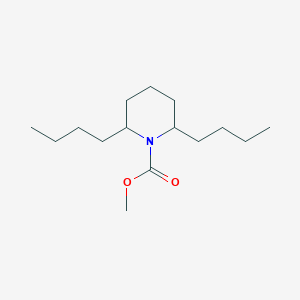
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
